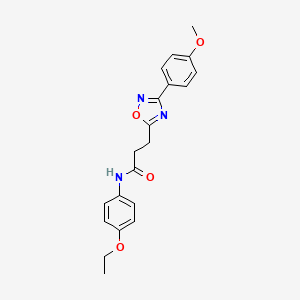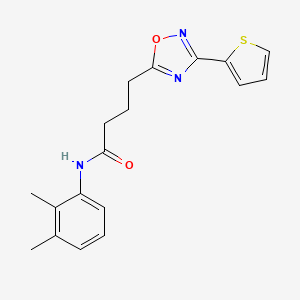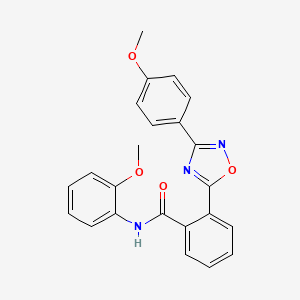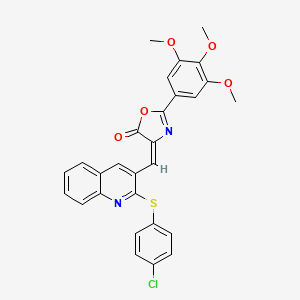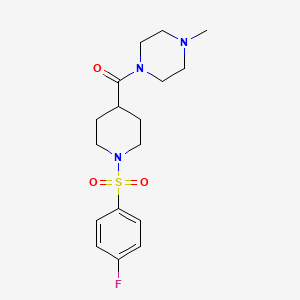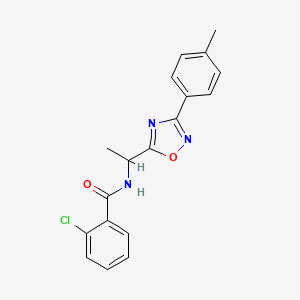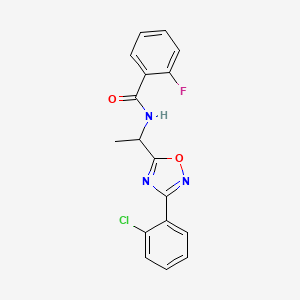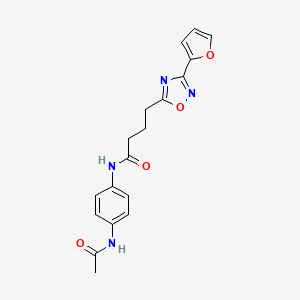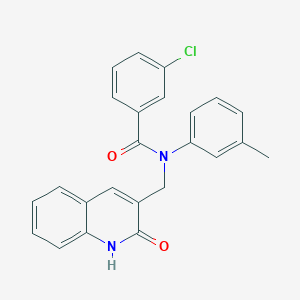
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as CQMA and belongs to the class of quinoline-based compounds. CQMA has been studied for its potential use in treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of CQMA involves the inhibition of various enzymes and proteins that are essential for the survival of cancer cells and infectious agents. CQMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It also inhibits the activity of tubulin, a protein that is essential for cell division.
Biochemical and Physiological Effects:
CQMA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of infectious agents. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CQMA in lab experiments is its potent activity against cancer cells and infectious agents. It is also relatively easy to synthesize and purify. However, one limitation is that it may have off-target effects on other enzymes and proteins, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of CQMA. One area of research is the development of novel derivatives of CQMA with improved activity and selectivity. Another area of research is the study of the pharmacokinetics and pharmacodynamics of CQMA in vivo. Additionally, the potential use of CQMA in combination with other drugs for the treatment of cancer and infectious diseases should be explored.
Synthesemethoden
The synthesis of CQMA involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxy-3-((m-tolyl)methyl)quinoline in the presence of a base. The resulting product is then purified using column chromatography to obtain pure CQMA. The synthesis method has been optimized to obtain a high yield of CQMA with high purity.
Wissenschaftliche Forschungsanwendungen
CQMA has been studied extensively for its potential use in treating cancer. Studies have shown that CQMA can induce apoptosis in cancer cells by activating the caspase pathway. CQMA has also been studied for its potential use in treating infectious diseases such as malaria and tuberculosis. It has been shown to have potent antimalarial and antimycobacterial activity.
Eigenschaften
IUPAC Name |
3-chloro-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-6-4-10-21(12-16)27(24(29)18-8-5-9-20(25)14-18)15-19-13-17-7-2-3-11-22(17)26-23(19)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVREJBSCMBISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)
